molecular formula C12H10BrF2NO2 B14130348 2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one

2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B14130348
M. Wt: 318.11 g/mol
InChI Key: PVSRDNVUONSITB-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to an indole ring, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of 2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .

Properties

Molecular Formula

C12H10BrF2NO2

Molecular Weight

318.11 g/mol

IUPAC Name

2-bromo-2,2-difluoro-1-(5-methoxy-1-methylindol-3-yl)ethanone

InChI

InChI=1S/C12H10BrF2NO2/c1-16-6-9(11(17)12(13,14)15)8-5-7(18-2)3-4-10(8)16/h3-6H,1-2H3

InChI Key

PVSRDNVUONSITB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)C(F)(F)Br

Origin of Product

United States

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